molecular formula C31H49N5O6 B12783043 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- CAS No. 112190-17-7

1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))-

Cat. No.: B12783043
CAS No.: 112190-17-7
M. Wt: 587.8 g/mol
InChI Key: WZFXKVNGOPMEIY-ZEIOJSLCSA-N
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Description

1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the propanamide group. Subsequent steps involve the addition of the dihydroxy, methyl, and amino groups, as well as the phenoxyacetyl group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Properties

CAS No.

112190-17-7

Molecular Formula

C31H49N5O6

Molecular Weight

587.8 g/mol

IUPAC Name

(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenoxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S)-2-methylbutyl]-2-propan-2-yloctanamide

InChI

InChI=1S/C31H49N5O6/c1-7-21(6)15-33-31(41)27(20(4)5)29(39)28(38)24(13-19(2)3)36-30(40)25(14-22-16-32-18-34-22)35-26(37)17-42-23-11-9-8-10-12-23/h8-12,16,18-21,24-25,27-29,38-39H,7,13-15,17H2,1-6H3,(H,32,34)(H,33,41)(H,35,37)(H,36,40)/t21-,24-,25-,27+,28+,29+/m0/s1

InChI Key

WZFXKVNGOPMEIY-ZEIOJSLCSA-N

Isomeric SMILES

CC[C@H](C)CNC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)COC2=CC=CC=C2)O)O)C(C)C

Canonical SMILES

CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)COC2=CC=CC=C2)O)O

Origin of Product

United States

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